molecular formula C17H13FN2O3 B2432888 (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide CAS No. 325856-81-3

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide

Cat. No.: B2432888
CAS No.: 325856-81-3
M. Wt: 312.3
InChI Key: LJYSQSCYYWFTBX-JZJYNLBNSA-N
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Description

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, an imino group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-13-6-7-15-10(8-13)9-14(16(19)21)17(23-15)20-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYSQSCYYWFTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide typically involves the condensation of 4-fluoroaniline with 6-methoxy-2h-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imino group are key functional groups that enable the compound to bind to its targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2z)-2-[(4-Chlorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide
  • (2z)-2-[(4-Bromophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide
  • (2z)-2-[(4-Methylphenyl)imino]-6-methoxy-2h-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in certain applications.

Biological Activity

(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a chromene core with an imino group and a fluorophenyl substitution, which may enhance its biological activity. The synthesis typically involves the condensation of 4-fluoroaniline with 6-methoxy-2h-chromene-3-carboxylic acid, often facilitated by dehydrating agents like phosphorus oxychloride or thionyl chloride under reflux conditions.

Anticancer Activity

Research has indicated that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating chromone derivatives found that compounds similar to this compound displayed significant cytotoxicity against HL-60, MOLT-4, and MCF-7 cancer cells. The IC50 values for these compounds ranged from 24.4 μM to 68.4 μM, indicating moderate to high potency .

Table 1: Cytotoxicity of Chromene Derivatives

CompoundCell LineIC50 (μM)
Compound 13HL-6042.0 ± 2.7
Compound 13MOLT-424.4 ± 2.6
Compound 11MCF-768.4 ± 3.9

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Some studies suggest that chromene derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes them potential candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imino and fluorophenyl groups play critical roles in binding affinity and specificity towards these targets, which may inhibit their function or modulate their activity.

Case Studies

A notable study focused on the synthesis and evaluation of various chromone derivatives highlighted the potential of these compounds in anticancer therapy. The findings suggested that modifications in the chemical structure could lead to enhanced biological activity, paving the way for future drug development efforts targeting cancer and other diseases .

Q & A

Q. What are the common synthetic routes for (2Z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions . A chromene core is formed via cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions, followed by imino group introduction via condensation with 4-fluoroaniline derivatives. Methoxylation is achieved using methylating agents (e.g., dimethyl sulfate). Optimization includes temperature control (80–120°C), solvent selection (dichloromethane, DMF), and catalysts (e.g., p-toluenesulfonic acid). Purification employs HPLC or column chromatography for high yields (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and Z-configuration of the imino group.
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX or WinGX) resolves 3D geometry and hydrogen-bonding networks. Anisotropic displacement parameters are analyzed via ORTEP .

Q. What initial biological activities have been reported for this compound?

Preliminary studies indicate:

  • Anti-cancer potential : QSAR models predict inhibition of Polo-like kinase 1 (Plk1) with IC₅₀ values <10 µM in breast cancer cells (MCF-7) .
  • Anti-inflammatory activity : Structural analogs show COX-2 inhibition in vitro .
  • Antimicrobial effects : Halogen substituents enhance activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific targets?

  • Target selection : Prioritize kinases (e.g., Plk1) or enzymes (COX-2) based on structural analogs’ activity .
  • Assay design : Use cell viability assays (MTT), enzyme inhibition assays (fluorometric), and concentration gradients (1–100 µM). Include positive controls (e.g., doxorubicin for anti-cancer assays).
  • Data validation : Triplicate experiments with statistical analysis (p < 0.05) and IC₅₀ curve fitting .

Q. How to address contradictions in bioactivity data across studies?

  • Substituent analysis : Compare activities of analogs with varying substituents (e.g., chloro vs. methoxy groups). Fluorine at the 4-position enhances Plk1 binding, while methoxy groups improve solubility .
  • Experimental variables : Control for cell line specificity (e.g., MCF-7 vs. HeLa) and assay conditions (pH, serum concentration) .
  • Meta-analysis : Use cheminformatics tools (e.g., PASS) to reconcile predicted vs. observed activities .

Q. What computational approaches validate the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding poses with Plk1 (PDB: 2OU7) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
  • QSAR modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structure with IC₅₀ values .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

  • Intermediate instability : Protect reactive groups (e.g., imino) via Boc protection during methoxylation .
  • Purification hurdles : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
  • Yield optimization : Use microwave-assisted synthesis for time-sensitive steps (30–60 minutes vs. 24 hours conventional) .

Q. How are mechanistic studies conducted to elucidate target interactions?

  • Enzyme kinetics : Measure Km and Vmax shifts in Plk1 ATPase activity post-treatment .
  • Cellular pathway analysis : Use Western blotting to assess downstream targets (e.g., cyclin B1 degradation in mitosis) .
  • Mutagenesis : Engineer Plk1 mutants (e.g., T210V) to confirm binding site specificity .

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